4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride
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Overview
Description
4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), dimethylamine ((CH3)2NH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Benzoic acid, 4-(dimethylamino)-, methyl ester
Uniqueness
4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
75159-18-1 |
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Molecular Formula |
C12H18Cl2N4O |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
3-[[(dimethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C12H16N4O.2ClH/c1-15(2)7-13-8-16-9-14-11-6-4-3-5-10(11)12(16)17;;/h3-6,9,13H,7-8H2,1-2H3;2*1H |
InChI Key |
IBXJLFCKTRSGKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
Origin of Product |
United States |
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